molecular formula C34H31NO10SD4 B602723 Raloxifene-d4-4'-glucuronide CAS No. 1279033-52-1

Raloxifene-d4-4'-glucuronide

Katalognummer: B602723
CAS-Nummer: 1279033-52-1
Molekulargewicht: 653.75
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization of Raloxifene (B1678788) Metabolites in Drug Metabolism Studies

Raloxifene is a selective estrogen receptor modulator (SERM) that undergoes extensive first-pass metabolism in the liver and intestines after oral administration. drugbank.comfda.gov Consequently, less than 1% of the drug circulates in its unconjugated, or parent, form in human plasma. fda.govnih.gov The vast majority is converted into glucuronide conjugates. drugbank.comfda.gov

The formation of these metabolites is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govaacrjournals.org Specifically, hepatic UGTs like UGT1A1 and UGT1A9, as well as extra-hepatic UGTs such as UGT1A8 and UGT1A10 found in the intestine, are primarily responsible for the glucuronidation of raloxifene. nih.govnih.govaacrjournals.org The significant role of intestinal metabolism contributes to the low oral bioavailability of the parent drug. nih.govchiba-u.jp

Table 1: Major Metabolites of Raloxifene

Metabolite Name Common Abbreviation Formation Site Key UGT Enzymes Involved
Raloxifene-4'-glucuronide Ral-4'-Gluc Intestine, Liver UGT1A8, UGT1A10, UGT1A1 nih.govaacrjournals.orgglpbio.com
Raloxifene-6-glucuronide Ral-6-Gluc Liver, Intestine UGT1A1, UGT1A8 nih.govnih.gov
Raloxifene-6,4'-diglucuronide - Liver, Intestine Not specified

Significance of Glucuronidation in Xenobiotic Biotransformation

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide array of xenobiotics—foreign substances such as drugs, toxins, and other chemicals—as well as endogenous compounds. uomus.edu.iqnih.govuef.fi This process is considered the most important Phase II reaction due to the ready availability of D-glucuronic acid (derived from glucose) and the large number of functional groups that can undergo this conjugation. uomus.edu.iqjove.com

The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver but also found in other tissues like the intestine and kidneys. uef.fijove.com UGTs facilitate the transfer of a glucuronic acid molecule from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iqjove.com

The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the lipophilic substrate. uomus.edu.iq This enhanced hydrophilicity facilitates the elimination of the compound from the body, primarily through urine or bile. uomus.edu.iquef.fi Therefore, glucuronidation is typically a detoxification process that terminates the pharmacological activity of a drug and reduces its potential toxicity. nih.govuef.fi

Role of Deuterated Analogs in Pharmacokinetic and Metabolic Investigations

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their stable, non-radioactive isotope deuterium (B1214612), are invaluable tools in modern pharmaceutical research. researchgate.netsplendidlab.com This subtle structural modification—the addition of a neutron—can have a significant impact on a molecule's properties, which is exploited in pharmacokinetic and metabolic studies. nih.gov

One of the primary applications of deuterated compounds is as internal standards for quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Because a deuterated analog is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the analyte by the detector. This allows for highly accurate and precise quantification of the target compound in complex biological matrices like plasma or urine. nih.govdovepress.com

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. splendidlab.combioscientia.de This phenomenon, known as the kinetic isotope effect, means that metabolic reactions involving the cleavage of this bond can be slowed down. nih.govbioscientia.de Researchers can leverage this effect to investigate metabolic pathways, improve a drug's metabolic stability, reduce the formation of toxic metabolites, and potentially enhance its pharmacokinetic profile, leading to a longer half-life. researchgate.netnih.govjuniperpublishers.com

Overview of Research Trajectories for Raloxifene-d4-4'-Glucuronide

The primary research application of this compound is its use as a stable isotope-labeled internal standard. medchemexpress.eunih.govsussex-research.com Its structure is identical to the major metabolite, raloxifene-4'-glucuronide, except for the presence of four deuterium atoms. This makes it the ideal tool for the accurate measurement of raloxifene-4'-glucuronide concentrations in biological samples.

Research utilizing this compound focuses on several key areas:

Drug Metabolism Studies: Researchers use it to investigate the activity of specific UGT enzymes in metabolizing raloxifene. nih.gov For example, studies have used this deuterated standard to examine how genetic variations (polymorphisms) in enzymes like UGT1A8 affect the rate of raloxifene glucuronidation in different individuals. nih.govaacrjournals.org

Bioequivalence Studies: Precise measurement of metabolites is crucial when comparing different formulations of a drug to ensure they perform similarly in the body.

In essence, while not a therapeutic agent itself, this compound is a fundamental research chemical that enables the detailed and accurate investigation of raloxifene's complex metabolic journey within the body.

Eigenschaften

CAS-Nummer

1279033-52-1

Molekularformel

C34H31NO10SD4

Molekulargewicht

653.75

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

182507-22-8 (unlabelled)

Synonyme

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-D-c acid

Tag

Raloxifene Impurities

Herkunft des Produkts

United States

Synthesis and Preparation of Raloxifene D4 4 Glucuronide for Research Standards

Chemical Synthesis Pathways for Deuterated Glucuronides

The generation of deuterated glucuronides such as Raloxifene-d4-4'-glucuronide is a multi-step process that involves the synthesis of the deuterated aglycone (Raloxifene-d4) followed by enzymatic or chemical glucuronidation.

Specific Isotopic Labeling Strategies for this compound

The synthesis of Raloxifene-d4 is foundational to producing the final deuterated glucuronide. The deuterium (B1214612) atoms are strategically introduced into the Raloxifene (B1678788) molecule, typically on the piperidine (B6355638) ring or the ethoxy side chain, to ensure stability against back-exchange under physiological conditions. axios-research.com One common method involves the deuteration of the ethoxy group attached to one of the phenyl rings. caymanchem.com

The subsequent and crucial step is glucuronidation. While enzymatic methods using UDP-glucuronosyltransferases (UGTs) can be employed, chemical synthesis offers a more controlled and scalable approach for producing analytical standards. hyphadiscovery.comscispace.com This often involves reacting the deuterated Raloxifene with a protected glucuronic acid donor, such as a trichloroacetimidate (B1259523) precursor, in the presence of a suitable catalyst. nih.gov The 4'-hydroxyl group of Raloxifene is the target for this conjugation, leading to the formation of this compound. nih.gov

It is important to note that Raloxifene has two potential sites for glucuronidation: the 4'- and 6-hydroxyl groups. drugbank.com Therefore, the synthesis must be carefully controlled to selectively target the 4'-position.

Purification and Isolation Techniques for High-Purity Standards

Achieving the high purity essential for a research standard necessitates rigorous purification and isolation protocols. Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and potentially the isomeric Raloxifene-d4-6-glucuronide.

High-performance liquid chromatography (HPLC) is the cornerstone of purification for such compounds. hyphadiscovery.comresearchgate.net Reversed-phase HPLC, often utilizing C18 columns with acidic mobile phases (e.g., containing formic or acetic acid), is effective in separating the glucuronide metabolites from less polar precursors and from each other. scispace.comthermofisher.com In some instances, successive HPLC steps with different mobile phase conditions (e.g., acidic then basic) may be employed to enhance purity. hyphadiscovery.com

Solid-phase extraction (SPE) can also be used as a preliminary clean-up step to remove major impurities before the final HPLC purification. thermofisher.com The purity of the final isolated product is typically assessed by analytical HPLC, with target purities often exceeding 98%. bdg.co.nz

Spectroscopic and Chromatographic Validation of Synthetic Products

Comprehensive analytical validation is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Confirmation of Deuteration Site and Extent

The precise location and extent of deuterium incorporation are critical quality attributes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this confirmation. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the compound, which will be higher than the non-deuterated analog due to the presence of deuterium atoms. researchgate.net Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting ions. The fragmentation pattern helps to confirm that the deuterium label is on the intended portion of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR are invaluable for structural elucidation.

¹H NMR: In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly diminished. mdpi.com

²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of the labeling site. mdpi.comsigmaaldrich.com Quantitative NMR (qNMR) can also be used to determine the isotopic enrichment, or the percentage of molecules that are deuterated. spectralservice.denih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-purity research standard.

Table 1: Key Analytical Techniques for Validation

Technique Purpose Typical Findings
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Determination of chemical purity (e.g., >98%). Separation of this compound from Raloxifene-d4-6-glucuronide. thermofisher.combdg.co.nz
High-Resolution Mass Spectrometry (HR-MS) Confirmation of molecular formula and isotopic enrichment.Accurate mass measurement confirming the incorporation of four deuterium atoms. researchgate.net
Tandem Mass Spectrometry (MS/MS) Structural confirmation and localization of the deuterium label.Fragmentation pattern consistent with the structure of this compound. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Confirmation of the site of deuteration.Absence or reduction of proton signals at the deuterated positions of the ethoxy chain. mdpi.com
Deuterium Nuclear Magnetic Resonance (²H NMR) Direct detection and confirmation of deuterium incorporation.Signals observed at the chemical shifts corresponding to the deuterated positions. sigmaaldrich.commagritek.com

Metabolic Formation and Enzymology of Raloxifene 4 Glucuronide

Identification of UDP-Glucuronosyltransferase Isoforms Involved

Several UGT isoforms have been identified as key players in the formation of Raloxifene-4'-glucuronide. Research has shown that both hepatic and extra-hepatic UGTs contribute to this metabolic pathway, with a particular emphasis on the enzymes present in the liver and intestine. nih.govnih.gov Studies utilizing recombinant human UGT enzymes have been instrumental in pinpointing the specific isoforms responsible for this conjugation reaction. nih.govtandfonline.com

UGT1A1, a major hepatic enzyme, is involved in the glucuronidation of raloxifene (B1678788). nih.govnih.gov While it is a primary catalyst for the formation of Raloxifene-6-glucuronide, it also contributes to the production of Raloxifene-4'-glucuronide. nih.govnih.govnih.gov The activity of UGT1A1 in forming Raloxifene-4'-glucuronide has been demonstrated in studies using human liver microsomes and recombinant UGT1A1. nih.govnih.gov However, some studies have noted that the contribution of UGT1A1 to 4'-glucuronidation in the liver might be less significant compared to other isoforms. nih.govdrugbank.com In fact, correlation analyses have suggested that UGT1A1 is primarily responsible for 6-β-glucuronidation in the liver, but not 4'-β-glucuronidation. nih.govdrugbank.com

UGT1A9, another important hepatic UGT isoform, also participates in the 4'-glucuronidation of raloxifene. nih.govnih.gov Its activity has been observed in studies using human liver microsomes and recombinant enzymes. nih.govtandfonline.com Research suggests that UGT1A9, along with UGT1A1, is a key player in the hepatic metabolism of raloxifene to its glucuronide conjugates. nih.govresearchgate.net The relative contribution of UGT1A9 to hepatic Raloxifene-4'-glucuronide formation is considered significant. nih.gov

The extra-hepatic isoform UGT1A10 is a primary and specific catalyst for the formation of Raloxifene-4'-glucuronide. nih.govnih.govnih.govresearchgate.net Unlike other UGTs that can produce both major glucuronides, UGT1A10 exclusively forms the 4'-isomer. nih.govresearchgate.net This enzyme is highly expressed in the human intestine but absent in the liver, highlighting the crucial role of intestinal metabolism in the biotransformation of raloxifene. nih.govscispace.com The high efficiency of UGT1A10 in the gut is a major reason for the extensive first-pass metabolism and low bioavailability of raloxifene in humans. nih.gov

Contribution of UGT1A9 to 4'-Glucuronidation

Kinetic Characterization of Enzymatic Glucuronidation

Understanding the kinetic parameters of Raloxifene-4'-glucuronidation provides valuable insights into the efficiency and capacity of the involved enzymes. These studies are typically conducted using microsomal systems derived from human tissues or cells overexpressing specific UGT isoforms.

The apparent Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzymatic reaction rate is half of its maximum (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. The kinetics of Raloxifene-4'-glucuronide formation have been shown to sometimes follow substrate inhibition kinetics rather than simple Michaelis-Menten kinetics. nih.govresearchgate.net

Kinetic analyses of raloxifene glucuronidation have yielded varying Km values across different studies and microsomal systems, reflecting the complexity of the metabolic process.

Enzyme/Microsomal SystemApparent Km (μM) for Raloxifene-4'-glucuronide FormationReference
Expressed UGT1A859 nih.govresearchgate.net
Expressed UGT1A1~10 nih.gov
Expressed UGT1A10Lowest Km among tested isoforms nih.gov
Human Liver Microsomes9.66 niph.go.jp
Human Intestinal MicrosomesNot directly stated, but kinetics fit the Hill model niph.go.jp

Note: Some studies could not determine the kinetic parameters for UGT1A1 due to limited substrate solubility. nih.govresearchgate.net In one study, the kinetics for 4'-glucuronidation by human intestinal microsomes were better described by the Hill model, with an S50 value (substrate concentration at half-maximal velocity for sigmoidal kinetics) of 0.741 μM. niph.go.jp Another study reported that Raloxifene-4'-β-glucuronide (M2) formation followed substrate inhibition kinetics in intestinal, kidney, and liver microsomes. nih.gov

Determination of Vmax Values in Recombinant Enzyme Systems

The formation of Raloxifene-4'-glucuronide is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes. Studies utilizing recombinant human UGT isoforms have been instrumental in identifying the key enzymes involved and their kinetic parameters. The primary isoforms responsible for raloxifene glucuronidation are UGT1A1, UGT1A8, UGT1A9, and the extra-hepatic UGT1A10. niph.go.jpnih.govaacrjournals.orgresearchgate.net

Expressed UGT1A8 has been shown to catalyze 4'-beta-glucuronidation with an apparent maximum velocity (Vmax) of 2.0 nmol/min/mg of protein and an apparent Michaelis constant (Km) of 59 µM. nih.govresearchgate.net UGT1A1 and UGT1A8 are capable of forming both the 6- and 4'-glucuronide metabolites, while UGT1A10 is specific for the formation of the 4'-glucuronide. nih.govdrugbank.com Based on intrinsic clearance values (Vmax/KM), the efficiency of Raloxifene-4'-glucuronide formation by different recombinant UGTs follows the order: UGT1A10 > UGT1A8 > UGT1A9 > UGT1A1 > UGT1A7 > UGT1A3. nih.gov

The activities of 4'-glucuronidation in recombinant enzymes from humans and monkeys show that UGT1A8 is a major contributor in both species, followed by UGT1A1 and then UGT1A9. niph.go.jpnih.govtandfonline.com

Enzyme SystemVmax (nmol/min/mg protein)Apparent Km (µM)Reference
Recombinant Human UGT1A8 2.059 nih.govresearchgate.net

This table presents the kinetic parameters for the formation of Raloxifene-4'-glucuronide by the recombinant UGT1A8 enzyme. The Vmax represents the maximum rate of reaction.

Influence of Enzyme Source (e.g., Liver, Intestinal Microsomes) on Formation Rates

The rate of Raloxifene-4'-glucuronide formation is significantly influenced by the tissue source of the metabolic enzymes. Comparative studies using human liver and intestinal microsomes reveal substantial differences in metabolic activity.

In human liver microsomes, the Vmax for 4'-glucuronidation is approximately 1210 pmol/min/mg protein. niph.go.jptandfonline.com In contrast, the Vmax in human intestinal microsomes for the same pathway is also around 1210 pmol/min/mg protein. niph.go.jptandfonline.com However, the intrinsic clearance (a measure of metabolic efficiency) for the 4'-glucuronide is significantly higher in intestinal microsomes (95 µL/min/mg) compared to liver microsomes. nih.gov This suggests that while the maximal velocity might be similar, the intestine is more efficient at lower substrate concentrations. nih.gov

Studies comparing human and monkey microsomes found no significant differences in the Vmax and clearance values for 4'-glucuronidation in either the liver or the intestine between the two species. niph.go.jpnih.gov

Enzyme SourceVmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)Kinetic ModelReference
Human Liver Microsomes 1210-Substrate Inhibition niph.go.jptandfonline.comnih.gov
Human Intestinal Microsomes 121095 (for 4'-isomer)Hill Model niph.go.jpnih.govtandfonline.com
Monkey Liver Microsomes Similar to humanSimilar to humanSubstrate Inhibition niph.go.jp
Monkey Intestinal Microsomes Similar to humanSimilar to humanHill Model niph.go.jp

This table compares the formation rates of Raloxifene-4'-glucuronide in liver and intestinal microsomes from humans and monkeys. The data highlights the high metabolic capacity of both tissues for this pathway.

Intestinal Versus Hepatic Contributions to Glucuronidation Pathways

Research overwhelmingly indicates that the intestine plays a more significant role than the liver in the first-pass metabolism and presystemic clearance of raloxifene. nih.govmdpi.com The formation of Raloxifene-4'-glucuronide is a major contributor to this extensive intestinal metabolism. tsu.edu

The intrinsic clearance for total raloxifene glucuronidation in human intestinal microsomes is reported to be 3- to 10-fold higher than in liver microsomes. niph.go.jptandfonline.com Specifically for the 4'-glucuronide, the intrinsic clearance value in intestinal microsomes was found to be 95 µL/min/mg, a value significantly higher than that observed in liver microsomes. nih.gov This high intestinal activity is attributed to the expression of specific UGT isoforms in the gut, such as UGT1A8 and UGT1A10, which are absent in the liver. niph.go.jptandfonline.comchiba-u.jp These extrahepatic enzymes are primary contributors to the formation of Raloxifene-4'-glucuronide in the human jejunum. nih.govdrugbank.com

In pigs, in vivo studies have confirmed that gut wall metabolism accounts for a major part of the first-pass effect, with the 4'-glucuronide being the major metabolite detected. tandfonline.com Similarly, in rats, while the 6-glucuronide is the main metabolite, the intestine is still a more critical site for presystemic metabolism than the liver. mdpi.comcapes.gov.br The high efficiency of intestinal glucuronidation is a key reason for the low oral bioavailability of raloxifene in humans, which is estimated to be only 2%. chiba-u.jptandfonline.comgoogle.com

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of "Raloxifene-d4-4'-glucuronide." This technique offers unparalleled specificity and sensitivity, enabling the precise measurement of the analyte even at low concentrations.

Development of Sensitive and Selective LC-MS/MS Methods

The development of robust LC-MS/MS methods is paramount for the simultaneous determination of raloxifene (B1678788) and its glucuronide metabolites, including the deuterated analog "this compound". ijpsr.compragolab.sk These methods typically involve reversed-phase chromatography, often utilizing columns like the Hypersil GOLD PFP or Zorbax SB-C18, under gradient elution conditions. pragolab.skchromatographyonline.com The mobile phases commonly consist of an aqueous component with an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijpsr.comchromatographyonline.com This approach ensures effective separation of the glucuronide metabolites from the parent drug and other endogenous components. pragolab.sk

The sensitivity of these methods is highlighted by low limits of quantification (LLOQ). For instance, methods have been developed with LLOQs for raloxifene-4'-glucuronide in the low ng/mL range, demonstrating the capability to measure therapeutic concentrations. ijpsr.compragolab.sk High-throughput analysis is often achieved through the use of robotic liquid handling systems for sample processing. chromatographyonline.com

Optimization of Electrospray Ionization (ESI) Parameters

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of raloxifene glucuronides due to their polar nature. ijpsr.compragolab.sk Optimization of ESI source parameters is a critical step to enhance the ionization efficiency and, consequently, the sensitivity of the method. spectroscopyonline.com Key parameters that are typically optimized include the ion-spray voltage, source temperature, nebulizer gas, and curtain gas flow rates. ijpsr.com

For instance, in one method, the ESI was operated in the positive ion mode with a source temperature set at 500°C and an ion-spray voltage of 5000 V. ijpsr.com The goal of optimization is to maximize the generation of the desired protonated molecules, [M+H]+, while minimizing in-source fragmentation. ijpsr.comspectroscopyonline.com The use of a heated electrospray ionization (HESI) source has also been reported, operating in positive polarity to achieve sensitive detection. pragolab.sk

Table 1: Example of Optimized ESI Parameters for Raloxifene Metabolite Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Ion-Spray Voltage5000 V
Source Temperature500°C
Curtain Gas35.00 (arbitrary units)
Gas-1 Flow50 L/min
Gas-2 Flow45 L/min
CAD Gas8 (arbitrary units)
Data sourced from a study on the simultaneous determination of Raloxifene and its glucuronide metabolites. ijpsr.com

Multiple Reaction Monitoring (MRM) for Quantification of Deuterated and Non-Deuterated Analogs

Multiple Reaction Monitoring (MRM) is the preferred mode of data acquisition in tandem mass spectrometry for quantification, offering high selectivity and sensitivity. ijpsr.comscispace.com In MRM, a specific precursor ion (Q1) is selected and fragmented in the collision cell, and a specific product ion (Q3) is monitored. scispace.com For "this compound," the monitored transition is typically from its protonated molecule to a specific fragment ion.

The MRM transitions for the non-deuterated raloxifene glucuronides (raloxifene-4'-glucuronide and raloxifene-6-glucuronide) are often m/z 650 -> 474. nih.govnih.gov The corresponding deuterated internal standard, "this compound," has a monitored transition of m/z 654 -> 478. nih.govnih.gov This mass shift of 4 Da between the analyte and its deuterated internal standard is crucial for preventing isotopic overlap and ensuring accurate quantification. The chromatographic separation of the isomeric glucuronides is essential as they can share the same MRM transition. chromatographyonline.com

Table 2: MRM Transitions for Raloxifene and its Glucuronides

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Raloxifene474.2112.2
Raloxifene-d4478.2116.2
Raloxifene-4'-glucuronide650.5474.3
This compound 654.5 478.3
Raloxifene-6-glucuronide650.5474.3
Raloxifene-d4-6-glucuronide654.5478.3
Data compiled from studies on the quantification of raloxifene and its metabolites. nih.govnih.gov

Sample Preparation Techniques for Biological Matrices (Excluding Human Clinical Samples)

Effective sample preparation is a critical prerequisite for reliable LC-MS/MS analysis, aimed at removing interfering substances from the biological matrix and concentrating the analyte of interest.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of raloxifene and its glucuronides from biological fluids. ijpsr.compragolab.sk SPE protocols offer high recovery and result in cleaner extracts compared to simpler methods. chromatographyonline.com

Various SPE cartridges and plates are available, with the choice depending on the physicochemical properties of the analytes. For the extraction of raloxifene and its metabolites, mixed-mode or reversed-phase sorbents are often employed. pragolab.sk For example, a SOLAµ SCX 96-well plate, which is a strong cation exchange phase, has been successfully used for the extraction from plasma. pragolab.sk The general steps of an SPE protocol include conditioning the sorbent, loading the pre-treated sample, washing away interferences, and finally eluting the analytes with an appropriate solvent. pragolab.sk High recoveries, often exceeding 90%, have been reported for raloxifene glucuronides using optimized SPE protocols. chromatographyonline.com

Table 3: Example of an SPE Protocol for Raloxifene Glucuronides

StepCondition
Conditioning200 µL methanol
Equilibration200 µL water
Sample LoadingPre-treated sample
Wash 1200 µL water with 2.0% formic acid
Wash 2200 µL methanol
Elution2 x 75 µL methanol with 5.0% ammonia
Protocol based on the use of a SOLAµ SCX 96-well plate. pragolab.sk

Protein Precipitation Methods

For instance, a common procedure involves adding ice-cold acetonitrile to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the analyte, can then be directly injected into the LC-MS/MS system or further processed. While faster, protein precipitation may be less effective at removing other matrix components compared to SPE, potentially leading to higher matrix effects. mdpi.com In some protocols, a mixture of methanol containing formic acid is used to precipitate proteins from plasma samples. pubcompare.ai

Structural Elucidation Techniques for Glucuronide Isomers and Conjugation Sites

Determining the precise structure of glucuronide metabolites is a significant analytical challenge due to the potential for multiple conjugation sites and the existence of isomers. Advanced mass spectrometry-based techniques are indispensable for this purpose.

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural characterization of drug metabolites. In the case of this compound, the fragmentation pattern provides a unique fingerprint for its identification. When subjected to collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation.

The precursor ion of this compound, with a mass-to-charge ratio (m/z) reflecting the addition of the glucuronic acid moiety to the deuterated raloxifene core, is selected in the first stage of the mass spectrometer. In the collision cell, this ion fragments, and the resulting product ions are analyzed in the second stage of the mass spectrometer. A key fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the deuterated raloxifene aglycone. The presence of the four deuterium (B1214612) atoms on the benzothiophene (B83047) moiety results in a characteristic mass shift in the product ion spectrum compared to the non-deuterated analog.

Precursor Ion (m/z)Key Fragment Ion (m/z)Description
654.2478.2Corresponds to the [M-H]⁻ ion of this compound
478.2287.1Represents the protonated deuterated raloxifene aglycone after the loss of the glucuronic acid moiety.

Note: The exact m/z values may vary slightly depending on the ionization mode and the specific instrument used.

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion. This technique is particularly valuable for distinguishing between isomeric forms of metabolites, such as different positional isomers of raloxifene glucuronide. While specific data for this compound is not extensively published, the principles of IMS-MS would apply.

Different glucuronide isomers, where the glucuronic acid is attached at different positions on the raloxifene molecule, will have distinct three-dimensional structures. These structural differences lead to different drift times through the ion mobility cell, allowing for their separation prior to mass analysis. This separation is critical as isomers often exhibit very similar or identical MS/MS fragmentation patterns, making their differentiation by mass spectrometry alone challenging. The collision cross-section (CCS) value, a measure of the ion's size and shape, derived from IMS-MS measurements provides an additional, highly specific identifier for each isomer.

Chemical derivatization can be employed to confirm the type of glucuronide linkage (e.g., O-glucuronide vs. N-glucuronide). For this compound, which is an O-glucuronide, a common derivatization strategy is methylation. This reaction targets the hydroxyl and carboxylic acid groups of the glucuronic acid moiety.

By comparing the high-resolution mass spectra of the derivatized and underivatized compound, the location and nature of the conjugation can be confirmed. The mass shift resulting from the addition of methyl groups provides clear evidence of the presence of the glucuronic acid and helps to elucidate its structure. High-resolution mass spectrometry is crucial in this context to accurately determine the elemental composition of the derivatized molecule, further solidifying the structural assignment.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Validation of Analytical Methods for Research Applications

For this compound to serve as a reliable internal standard, the analytical methods used for its quantification must be rigorously validated. This validation process ensures that the method is accurate, precise, and suitable for its intended purpose.

Method validation for quantitative applications heavily relies on establishing linearity, accuracy, and precision.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this would be assessed by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area ratio of the analyte to the internal standard) is then plotted against the concentration, and a linear regression analysis is performed. A high coefficient of determination (R²) is indicative of good linearity.

Accuracy: This refers to the closeness of the measured value to the true value. It is typically evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. The accuracy is often expressed as the percentage of the nominal value.

Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

The following table summarizes typical acceptance criteria for these validation parameters in bioanalytical method validation:

ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Accuracy (% of nominal)Within ±15% (±20% for LLOQ)
Precision (RSD/CV)≤ 15% (≤ 20% for LLOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is often the lowest concentration on the calibration curve and is typically determined as the concentration that produces a signal-to-noise ratio of 10:1.

For methods employing this compound as an internal standard for the quantification of raloxifene and its metabolites, the LOQ for the analyte of interest is a key performance characteristic.

Stability Assessments in Research Matrices

The stability of this compound is a critical parameter for ensuring the accuracy and reproducibility of analytical findings. As a deuterated internal standard, its stability must be confirmed under various storage and handling conditions encountered during sample analysis. While specific quantitative stability data for this compound is not extensively detailed in publicly available literature, its stability is inferred from its use in validated bioanalytical methods and from data on its non-deuterated analogue.

Research and supplier specifications indicate that for long-term storage, this compound should be kept at -20°C. caymanchem.comupf.edu Some sources suggest that short-term storage at room temperature is also acceptable. caymanchem.comupf.edu For stock solutions, the compound has been prepared in solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol. nih.govijpsr.com One study noted that deuterated internal standards, including this compound, were prepared in DMSO and stored at -20°C prior to use in plasma sample analysis. nih.gov Another product specification for a lithium salt version of the compound recommends storage in a refrigerator at 2-8°C.

In bioanalytical method validation studies, the stability of an internal standard is paramount. This compound has been successfully employed as an internal standard for the quantification of Raloxifene and its major metabolites, Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpsr.com For such methods to be considered valid, the stability of the analyte and the internal standard must be rigorously assessed under various conditions.

One comprehensive validation study provided detailed stability data for the non-deuterated Raloxifene-4'-glucuronide in human plasma, where this compound served as the internal standard. The results, which showed the analyte to be stable, implicitly support the stability of this compound under the same conditions, as significant degradation of the internal standard would invalidate the assay. The assessed conditions included bench-top stability, multiple freeze-thaw cycles, and long-term storage.

The findings from the stability assessment of the non-deuterated analogue, Raloxifene-4'-glucuronide, are summarized below.

Table 1: Stability of Raloxifene-4'-glucuronide in Human Plasma (Note: this compound was used as a stable internal standard in this analysis)

Stability TestMatrixConcentration LevelConditionDurationResult (% Bias)
Bench-Top Stability Human PlasmaLow QCRoom Temperature25 hours-4.4
Human PlasmaHigh QCRoom Temperature25 hours-3.9
Freeze-Thaw Stability Human PlasmaLow QC-20°C to Room Temp5 cycles-5.7
Human PlasmaHigh QC-20°C to Room Temp5 cycles-6.3
Long-Term Stability Human PlasmaLow QC-70°C105 days-8.9
Human PlasmaHigh QC-70°C105 days-10.2

Data sourced from Dubey et al., IJPSR, 2020; Vol. 11(7): 3392-3402. The % Bias was within the acceptable limit of ±15%, confirming stability. ijpsr.com

These results demonstrate that the analytical method, including the internal standard this compound, is robust and that the compounds are stable under typical laboratory conditions for bioanalysis. The stability of stock solutions of the non-deuterated glucuronides was also confirmed at 2-8°C for 15 days. ijpsr.com Furthermore, other sources confirm the long-term stability of the closely related, non-deuterated Raloxifene 4'-glucuronide, reporting it as stable for at least four years when stored at -20°C.

Dispositional Research of Raloxifene 4 Glucuronide in Non Human and in Vitro Models

Transporter-Mediated Efflux and Uptake Mechanisms

The disposition of raloxifene-4'-glucuronide, a major metabolite of the selective estrogen receptor modulator raloxifene (B1678788), is significantly influenced by various drug transporters that mediate its movement across cellular membranes. These transporters play a crucial role in its absorption, distribution, and elimination.

Interaction with Multidrug Resistance-Associated Proteins (MRPs)

Raloxifene-4'-glucuronide has been identified as a substrate for Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2 and MRP3. researchgate.netresearchgate.net These efflux transporters are involved in moving the glucuronide out of cells. Studies have shown that both MRP2 and MRP3 transport raloxifene-4'-glucuronide. researchgate.netresearchgate.net In fact, for raloxifene-4'-glucuronide, the in vitro clearance mediated by MRP3 is estimated to be about 11 times greater than that of MRP2. nih.gov When considering the abundance of these transporters in the liver and intestine, MRP3-mediated clearance is thought to account for approximately 90% of the total in vivo efflux clearance for this metabolite. nih.gov Vesicular experiments have further confirmed the interaction of raloxifene-4'-glucuronide with MRP2. uzh.chnih.gov ATPase assays have also indicated interactions of raloxifene and its glucuronide metabolites with MRP1, MRP2, and MRP3. uzh.chnih.gov

Interaction with Organic Anion Transporting Polypeptides (OATPs)

The hepatic uptake of raloxifene-4'-glucuronide is mediated by Organic Anion Transporting Polypeptides (OATPs). In vitro studies have demonstrated that this metabolite interacts with OATP1B1, OATP1B3, and OATP2B1. researchgate.netresearchgate.netnih.gov Among these, OATP1B3 appears to be the most significant transporter for the hepatic uptake of raloxifene-4'-glucuronide. nih.gov The in vitro clearance of raloxifene-4'-glucuronide via OATP1B1 and OATP2B1 was found to be approximately 74% and 94% lower, respectively, compared to the clearance mediated by OATP1B3. nih.gov Considering the expression levels of these transporters in the liver, OATP1B3-mediated clearance is responsible for about 80% of the total tissue uptake clearance for raloxifene-4'-glucuronide. nih.gov Furthermore, raloxifene-4'-glucuronide has been shown to be a potent inhibitor of OATP1B1 and OATP1B3. frontiersin.org

Studies in Cellular Models

Various cellular models have been instrumental in elucidating the transport mechanisms of raloxifene-4'-glucuronide.

HEK293 Cells: Human Embryonic Kidney (HEK293) cells overexpressing specific transporters have been used to study the interactions of raloxifene and its glucuronides with these transporters. researchgate.net These studies have confirmed that raloxifene glucuronides are substrates for transporters like MRP2, MRP3, OATP1B1, OATP1B3, and OATP2B1. researchgate.net

Sf9 Membrane Vesicles: Membrane vesicles from Spodoptera frugiperda (Sf9) cells expressing human drug transporters have also been utilized to characterize the transport of raloxifene glucuronides. researchgate.netresearchgate.net These experiments have provided direct evidence of transport by MRP2, MRP3, and the OATP family of transporters. researchgate.net

Caco-2 Cell Monolayers: The human intestinal Caco-2 cell model has been used to investigate the intestinal transport of raloxifene and its metabolites. uzh.chacs.org These studies have shown that raloxifene is extensively metabolized to its glucuronide conjugates within these cells. acs.org The efflux of these glucuronides from the apical side of the Caco-2 cells was significantly decreased by MRP inhibitors, indicating the involvement of MRPs in their intestinal secretion. acs.org

Glucuronide Secretion and Excretion Pathways in Preclinical Models

In preclinical models, raloxifene and its glucuronides are primarily eliminated through fecal excretion. drugbank.comfda.gov After oral administration, raloxifene undergoes extensive first-pass metabolism in the intestine and liver, forming glucuronide conjugates. drugbank.comfda.gov These glucuronides are then secreted into the bile, a process likely mediated by transporters such as MRP2. frontiersin.orgnih.govfrontiersin.org From the enterocytes, raloxifene-4'-glucuronide can be transported into the portal circulation by MRP3 or effluxed back into the intestinal lumen by MRP2. frontiersin.orgnih.gov Less than 6% of a dose is excreted in the urine as glucuronide conjugates. drugbank.comfda.gov In rats, a significant portion of an oral dose is excreted in the bile as glucuronides. researchgate.net

Deglucuronidation Processes and Enterohepatic Recirculation

The extensive enterohepatic recirculation of raloxifene contributes to its long half-life. drugbank.comfda.govresearchgate.net This process involves the biliary excretion of raloxifene glucuronides into the intestine, where they can be hydrolyzed back to the parent drug. researchgate.netelifesciences.org

Role of Gut Microbiota in Glucuronide Hydrolysis

The gut microbiota plays a critical role in the enterohepatic recirculation of raloxifene by producing β-glucuronidase enzymes. researchgate.netnih.govresearchgate.net These enzymes are capable of cleaving the glucuronide moiety from raloxifene-4'-glucuronide and other glucuronidated metabolites in the intestine. researchgate.netnih.gov This deglucuronidation process releases the parent raloxifene, which can then be reabsorbed into the systemic circulation, prolonging its therapeutic effect. researchgate.netelifesciences.org Studies using human fecal extracts have demonstrated that all three major raloxifene glucuronides are readily deglucuronidated, although with significant variability between individuals. researchgate.net This variability in gut microbial activity may contribute to the observed interindividual differences in raloxifene pharmacokinetics. researchgate.net

Data Tables

Table 1: Interaction of Raloxifene-4'-glucuronide with Efflux and Uptake Transporters

TransporterInteraction TypeCellular Model/SystemFindingReference(s)
MRP2 SubstrateSf9 membrane vesicles, HEK293 cells, Vesicular experimentsTransport of raloxifene-4'-glucuronide confirmed. researchgate.netresearchgate.netuzh.chnih.gov
MRP3 SubstrateSf9 membrane vesicles, HEK293 cellsTransport of raloxifene-4'-glucuronide confirmed; major contributor to efflux. researchgate.netresearchgate.netnih.gov
OATP1B1 Substrate, InhibitorSf9 membrane vesicles, HEK293 cells, CHO cellsIdentified as a substrate and potent inhibitor. researchgate.netresearchgate.netnih.govfrontiersin.org
OATP1B3 Substrate, InhibitorSf9 membrane vesicles, HEK293 cells, CHO cellsIdentified as a substrate and potent inhibitor; major contributor to hepatic uptake. researchgate.netresearchgate.netnih.govnih.govfrontiersin.org
OATP2B1 SubstrateSf9 membrane vesicles, HEK293 cellsIdentified as a substrate. researchgate.netresearchgate.netnih.gov

Enzymatic Hydrolysis by β-Glucuronidase in Research Settings

In research, the enzymatic hydrolysis of glucuronide metabolites is a crucial step to quantify the parent drug. For instance, in studies involving raloxifene, plasma samples are treated with a mixed enzyme preparation of glucuronidase and sulfatase to release the free form of the drug from its conjugated metabolites. nih.gov This process allows for the determination of the total drug concentration. nih.gov

The importance of the intestine in the metabolism of raloxifene has been highlighted in various studies. In rats, approximately 50% of an oral dose is excreted in the bile as a glucuronide. researchgate.net This extensive intestinal metabolism contributes significantly to the presystemic clearance of raloxifene. nih.gov The glucuronides formed in the liver can be secreted into the intestine, where they may be deconjugated by bacterial β-glucuronidases, allowing the reabsorption of free raloxifene. researchgate.net This process of enterohepatic recycling, driven in part by microbial deglucuronidation, contributes to the high variability observed in raloxifene's pharmacokinetics. researchgate.netresearchgate.net

Interestingly, there are species-specific differences in the primary metabolites of raloxifene. In humans, raloxifene-4'-glucuronide is the main metabolite, whereas in rats, it is raloxifene-6-β-glucuronide. mdpi.comcapes.gov.br

In vitro studies using human liver and intestinal microsomes have been instrumental in characterizing the formation of raloxifene glucuronides. nih.gov These studies have identified the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the conjugation of raloxifene. UGT1A1 and UGT1A8 catalyze the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide, while UGT1A10 exclusively forms raloxifene-4'-glucuronide. nih.govcaymanchem.comglpbio.com In human intestinal microsomes, UGT1A8 and UGT1A10 are considered the primary contributors to raloxifene glucuronidation. nih.govxcessbio.com

Kinetic studies with expressed UGT enzymes have provided further insights. Expressed UGT1A8 was found to catalyze the formation of raloxifene-4'-glucuronide with an apparent Michaelis constant (Km) of 59 µM and a maximum velocity (Vmax) of 2.0 nmol/min/mg of protein. nih.govxcessbio.com The intrinsic clearance for the formation of the 4'-isomer in intestinal microsomes was significantly higher than in liver microsomes, underscoring the critical role of intestinal glucuronidation in the first-pass metabolism of raloxifene. nih.gov

The table below summarizes the key UGT enzymes involved in the formation of Raloxifene-4'-Glucuronide.

Enzyme FamilySpecific Enzyme(s)Metabolite FormedLocation of Activity
UDP-glucuronosyltransferase (UGT)UGT1A1, UGT1A8, UGT1A10Raloxifene-4'-glucuronideLiver and Intestine

Tissue distribution studies in animal models using radiolabelled raloxifene metabolites have shown that conversion back to the parent compound, raloxifene, occurs in various tissues, including the liver, lung, spleen, kidney, bone, and uterus. nih.gov However, these studies did not observe a differential conversion of the metabolite in target organs like the bone and uterus, suggesting that the tissue-selective effects of raloxifene are not due to site-specific deconjugation. nih.gov

The table below presents findings from in vitro kinetic studies on Raloxifene-4'-Glucuronide formation.

Enzyme SystemKinetic ParameterValue
Expressed UGT1A8Km59 µM
Expressed UGT1A8Vmax2.0 nmol/min/mg
Human Intestinal MicrosomesIntrinsic Clearance95 µl/min/mg

Mechanistic Pharmacological Investigations of Raloxifene 4 Glucuronide in Vitro Focus

Estrogen Receptor Binding Affinity and Ligand Interactions (IC50 Studies)

A key aspect of the pharmacological profile of Raloxifene-4'-glucuronide is its ability to bind to the estrogen receptor (ER). In vitro studies have consistently demonstrated that while this metabolite does bind to the ER, its affinity is significantly lower than that of the parent compound, raloxifene (B1678788).

Research using cytosolic fractions of MCF-7 breast cancer cells as a source of estrogen receptors determined the half-maximal inhibitory concentration (IC50) for Raloxifene-4'-glucuronide to be (3.7 ± 1.9) × 10⁻⁸ M. nih.gov This indicates a substantially weaker binding affinity compared to raloxifene, which exhibited an IC50 of (4.0 ± 3.5) × 10⁻¹⁰ M in the same study. nih.gov Other sources report an IC50 value of 370 nM (or 3.7 x 10⁻⁷ M) for Raloxifene-4'-glucuronide binding to the estrogen receptor. caymanchem.comxcessbio.comglpbio.com It has been noted that Raloxifene-4'-glucuronide possesses about 1/100th of the anti-estrogenic activity of raloxifene itself, as measured by estrogen receptor binding. nih.govnih.gov

The glucuronidation at the 4'-position is thought to create steric hindrance, which reduces the binding affinity for the estrogen receptor compared to the parent drug. This modulation of receptor interaction is a critical determinant of its biological function. scbt.com

Estrogen Receptor Binding Affinity (IC50)

CompoundIC50 (M)Source
Raloxifene-4'-glucuronide3.7 x 10⁻⁸ nih.gov
Raloxifene4.0 x 10⁻¹⁰ nih.gov
Raloxifene-6-glucuronide2.9 x 10⁻⁷ nih.gov

Investigation of Other Molecular Target Interactions (e.g., Kv4.3 Channels)

Beyond the estrogen receptor, research has explored the interaction of raloxifene and its metabolites with other molecular targets, such as voltage-gated potassium (Kv) channels. These channels are crucial for regulating cellular excitability in the nervous system and the heart. ebi.ac.uknih.gov

Specifically, the voltage-gated potassium channel Kv4.3 has been identified as a target for raloxifene. researchgate.net However, studies have shown that the glucuronide metabolites have minimal impact on this channel. In vitro experiments demonstrated that Raloxifene-4'-glucuronide had little to no effect on Kv4.3 channels. researchgate.net At concentrations of 10 µM and 30 µM, Raloxifene-4'-glucuronide inhibited the Kv4.3 channel by only 6.2% and 20.1%, respectively. caymanchem.comglpbio.com This effect is considered minor, especially when compared to the parent drug's more potent inhibition. researchgate.net This interaction with Kv4.3 channels occurs in an estrogen receptor-independent manner. researchgate.net

Inhibition of Kv4.3 Channel by Raloxifene-4'-glucuronide

Concentration (µM)% InhibitionSource
106.2 caymanchem.comglpbio.com
3020.1 caymanchem.comglpbio.com

Comparative Mechanistic Activity with Parent Raloxifene and Other Metabolites

The in vitro pharmacological activity of Raloxifene-4'-glucuronide is best understood in comparison to its parent compound, raloxifene, and its other major metabolite, raloxifene-6-glucuronide.

Estrogen Receptor Binding: Raloxifene exhibits the highest affinity for the estrogen receptor, with an IC50 in the sub-nanomolar range (0.4 nM). nih.gov Raloxifene-4'-glucuronide has an intermediate affinity, approximately 92-fold weaker than raloxifene, with an IC50 of 37 nM. nih.gov Raloxifene-6-glucuronide shows the weakest affinity, with an IC50 of 290 nM, making it about 725 times less potent than raloxifene in this regard. nih.govmedchemexpress.com

Promoter Activation/Inhibition: Raloxifene acts as a potent antagonist of ERE-containing promoters and a full agonist of the TGFβ3 promoter. nih.gov The significantly lower ER binding affinities of both Raloxifene-4'-glucuronide and raloxifene-6-glucuronide suggest that their activities at these promoters are substantially diminished. The anti-estrogenic activity of Raloxifene-4'-glucuronide is estimated to be only about 1% of that of the parent compound. nih.govnih.gov

Other Targets (Kv4.3 Channels): While raloxifene itself inhibits Kv4.3 channels with an IC50 of 2.0 μM, its metabolites, including Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide, have been shown to have little or no effect on this specific ion channel. researchgate.net

Applications of Raloxifene D4 4 Glucuronide in Advanced Drug Metabolism and Pharmacokinetic Research

Utilization as an Internal Standard for Quantitative Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of the analytical method. wuxiapptec.com A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for this purpose. wuxiapptec.comacanthusresearch.com Raloxifene-d4-4'-glucuronide is an ideal SIL-IS for the quantification of its non-labeled counterpart, raloxifene-4'-glucuronide.

The primary advantage of a SIL-IS is that its chemical and physical properties are nearly identical to the analyte being measured. wuxiapptec.comacanthusresearch.com This similarity ensures that the SIL-IS and the analyte exhibit consistent behavior during the entire analytical process, including sample extraction, chromatographic separation, and mass spectrometric detection. wuxiapptec.com By adding a known quantity of this compound to biological samples, researchers can effectively normalize for variability that might occur due to analyte loss during sample preparation or fluctuations in instrument response. wuxiapptec.comlgcstandards.com

One of the most significant challenges in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate measurements. wuxiapptec.comlgcstandards.com Because a SIL-IS like this compound co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, its inclusion allows for precise correction of these matrix effects. wuxiapptec.comnih.gov Several validated LC-MS/MS methods for the simultaneous determination of raloxifene (B1678788) and its glucuronide metabolites in human plasma explicitly use deuterated analogs, such as Raloxifene-d4, as internal standards to ensure robust and reproducible quantification. thermofisher.comijpsr.comresearchgate.netthermofisher.com The use of deuterated glucuronide metabolites as internal standards is a common practice for the direct analysis of these conjugates, eliminating the need for enzymatic hydrolysis which can introduce its own variability. lcms.czresearchgate.netgimitec.com

Table 1: Bioanalytical Method Parameters Using Deuterated Raloxifene Standards

Parameter Raloxifene Raloxifene-4'-glucuronide (R4G) Raloxifene-6-glucuronide (R6G) Internal Standard Used Source
Linearity Range (ng/mL) 0.02 - 2 3 - 300 0.6 - 60 Raloxifene-d4 thermofisher.com
Linearity Range (ng/mL) 0.016 - 1.187 3.073 - 700.558 0.311 - 124.526 Raloxifene-d4, R4G-d4, R6G-d4 ijpsr.com
Mean Recovery (%) 85.10 86.30 87.20 Raloxifene-d4, R4G-d4, R6G-d4 ijpsr.com
Chromatographic Run Time < 7 min < 7 min < 7 min N/A (for separation) researchgate.net

Probing Metabolic Stability and Pathways through Kinetic Isotope Effects

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgresearchgate.net This difference in bond strength gives rise to the deuterium kinetic isotope effect (KIE), a phenomenon where the cleavage of a C-D bond can be significantly slower than the cleavage of a C-H bond if this step is rate-determining in a chemical reaction. portico.orgnih.govnih.gov

Medicinal chemists and DMPK scientists have long exploited the KIE to modulate drug metabolism. researchgate.netportico.org Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a key step. nih.govnih.gov By strategically placing deuterium atoms at "metabolic soft spots" on a drug molecule, it is possible to slow down its rate of metabolism. portico.org This can lead to several potential advantages, such as a longer drug half-life, reduced formation of toxic metabolites, and a more favorable pharmacokinetic profile. wikipedia.org

Research on Metabolic Switching and Metabolite Profiling

A direct consequence of the kinetic isotope effect is the potential for "metabolic switching." portico.org When a primary, rapid metabolic pathway is slowed or blocked by deuteration, the drug may be shunted towards alternative, previously minor, metabolic pathways. portico.org This can result in a change in the drug's metabolite profile, sometimes leading to the formation of novel metabolites that were not observed with the non-deuterated parent drug. portico.org

This compound and its parent compound, Raloxifene-d4, are valuable tools for studying such phenomena. By comparing the full metabolite profile of Raloxifene-d4 with that of non-labeled raloxifene in vitro (e.g., using human liver microsomes) or in vivo, researchers can identify any new or disproportionately increased metabolites. peptideatlas.orgnih.gov This comparative approach helps to elucidate secondary metabolic pathways that might otherwise be obscured by the rapid primary metabolism.

Furthermore, the use of deuterated material as an internal marker is a powerful strategy to aid in the identification of unknown metabolites. nih.gov In a typical metabolite identification study, a biological sample is analyzed by high-resolution mass spectrometry. By analyzing a parallel sample generated from a deuterated version of the drug, researchers can look for characteristic mass shifts. A metabolite and its deuterated version will appear as a pair of peaks separated by a specific mass difference (e.g., +4 for a d4 label), which greatly aids in distinguishing true metabolites from background noise and endogenous matrix components. peptideatlas.orgnih.gov This technique was successfully used to identify novel phenolic and glucuronide metabolites of ketamine by using deuterated ketamine in microsomal incubations. nih.gov

Development of In Vitro-In Vivo Correlation Models for Glucuronidation (Non-Human)

An important goal in drug development is to predict human pharmacokinetics from preclinical data. In vitro-in vivo correlation (IVIVC) models aim to establish a relationship between in vitro data (e.g., from liver microsomes or hepatocytes) and in vivo outcomes (e.g., plasma clearance). nih.govresearchgate.net For drugs primarily eliminated by glucuronidation, like raloxifene, developing reliable IVIVC models is crucial but often challenging. researchgate.net

Studies using non-human models, such as rats, are essential for building and validating these predictive models. Research has shown that for many drugs, in vitro intrinsic clearance (CLint) values for glucuronidation determined from liver microsomes tend to under-predict the actual in vivo hepatic clearance. nih.govresearchgate.net

In the case of raloxifene, studies in rats have been instrumental. The pharmacokinetics of raloxifene and its glucuronides have been characterized in rats, revealing extensive glucuronidation. chiba-u.jp By comparing the in vitro glucuronidation rates in rat liver and intestinal microsomes with the in vivo pharmacokinetic parameters observed in rats, researchers can refine their IVIVC models. For instance, one study estimated the intestinal and hepatic availability (Fg and Fh) of raloxifene in Sprague-Dawley (SD) rats, providing critical data for understanding its first-pass metabolism. chiba-u.jp The use of a well-characterized, stable-labeled standard like this compound in the bioanalysis for these studies ensures the high quality of the data needed to build and test the correlation models.

Table 2: In Vivo Pharmacokinetic Parameters of Raloxifene in Different Rat Strains

Parameter SD Rats Wistar Rats Gunn Rats EHBRs (Mrp2-deficient) Source
Fa・Fg (Intestinal Availability) 0.16 0.34 0.63 N/A chiba-u.jp
Fh (Hepatic Availability) 0.33 0.20 0.43 N/A chiba-u.jp
AUC Ratio (Glucuronides/Parent) in Portal Plasma 5.73 2.51 0.03 46.8 chiba-u.jp
AUC Ratio (Glucuronides/Parent) in Systemic Plasma 9.67 N/A N/A 129 chiba-u.jp

Fa・Fg represents the fraction of the dose absorbed from the gut lumen that escapes intestinal metabolism and reaches the portal vein. Fh represents the fraction of the drug entering the liver that escapes hepatic metabolism and reaches systemic circulation.

Contribution to Understanding Species-Specific Differences in Glucuronidation

The metabolism of drugs can vary significantly between different species, which complicates the extrapolation of preclinical animal data to humans. nih.govresearchgate.nethelsinki.fi Glucuronidation pathways, in particular, are known to exhibit marked species differences. researchgate.netmdpi.com Raloxifene is a classic example of a drug with distinct species-specific glucuronidation profiles. nih.govmdpi.com

In humans, raloxifene is extensively metabolized to two main monoglucuronides, raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G), with R4G being the predominant form in plasma. nih.govfda.gov In contrast, the major metabolite in rats is raloxifene-6-glucuronide. mdpi.comtsu.edu Furthermore, the efficiency of intestinal glucuronidation is substantially different; the intrinsic clearance of glucuronidation in human intestinal microsomes is significantly higher than in rat intestinal microsomes. nih.gov This high intestinal first-pass metabolism in humans is a major reason for raloxifene's low oral bioavailability (around 2%). nih.govdrugbank.comnih.gov

Table 3: Comparison of Raloxifene Glucuronidation in Human and Monkey Microsomes

Parameter Enzyme Source Human Monkey Source
6-Glucuronidation Activity (pmol/min/mg protein) Liver Microsomes 566 ~396 (70% of human) niph.go.jp
6-Glucuronidation Activity (pmol/min/mg protein) Intestinal Microsomes 174 ~418 (2.4-fold of human) niph.go.jp
4'-Glucuronidation Activity (pmol/min/mg protein) Liver Microsomes 1210 Similar to human niph.go.jp
4'-Glucuronidation Activity (pmol/min/mg protein) Intestinal Microsomes 1220 Similar to human niph.go.jp

Activity measured at a substrate concentration of 10 µM.

Q & A

Q. What analytical methods are recommended for quantifying Raloxifene-d4-4'-glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites due to its sensitivity and specificity. Key steps include:

  • Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate glucuronides from urine or plasma .
  • Chromatographic separation with columns like Ascentis® Express F5 or apHera™ NH2 for polar analytes .
  • Isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects and ionization variability .
  • Validation parameters (linearity, LOD/LOQ, precision) should follow FDA/EMA guidelines for bioanalytical assays .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., m/z 490.0522 for EFV-G in ).
  • Nuclear magnetic resonance (NMR) to resolve glucuronide linkage positions (e.g., 1-O-acyl-beta-D-glucuronide confirmation in ).
  • Enzymatic hydrolysis with β-glucuronidase to confirm the release of the aglycone (raloxifene-d4) and quantify conjugation efficiency .

Q. What are the stability considerations for storing this compound in biological samples?

  • Urinary glucuronides are stable for ≥4 months at –20°C, unlike plasma glucose, which degrades rapidly .
  • Avoid repeated freeze-thaw cycles to prevent hydrolysis.
  • Add preservatives (e.g., sodium azide) to inhibit microbial β-glucuronidase activity in urine .

Advanced Research Questions

Q. How do interindividual differences in UDP-glucuronosyltransferase (UGT) isoforms impact this compound pharmacokinetics?

  • In vitro assays : Use human liver microsomes (HLMs) or recombinant UGTs (e.g., UGT1A1/1A3) to quantify metabolic activity .
  • Phenotyping : Correlate UGT expression levels (via proteomics) with glucuronide formation rates to identify isoforms responsible for variability (e.g., 3- to 6-fold variability in statin glucuronidation in ).
  • CYP co-factor analysis : Assess whether CYP-mediated oxidation competes with glucuronidation pathways .

Q. What experimental designs are optimal for studying this compound’s tissue-specific distribution?

  • Microdialysis : Implant probes in target tissues (e.g., liver, brain) to collect real-time extracellular fluid, followed by LC-MS/MS analysis (as demonstrated for dopamine glucuronide in ).
  • Radiolabeled tracers : Use ³H- or ¹⁴C-labeled raloxifene to track glucuronide distribution and excretion in preclinical models .
  • Tissue homogenate analysis : Correct for urinary creatinine to account for renal clearance variability .

Q. How can researchers resolve contradictions in glucuronide biomarker data across studies?

  • Normalization : Adjust for urinary creatinine or specific gravity to account for dilution effects .
  • Multi-omics integration : Combine metabolomics (glucuronide levels) with proteomics (UGT expression) and genomics (UGT polymorphisms) to identify confounding variables (e.g., anemia affecting bilirubin glucuronide in ).
  • Bayesian statistical models : Analyze posterior probability distributions to account for measurement uncertainty (e.g., gluconeogenesis flux calculations in ).

Q. What in vivo models are suitable for testing this compound’s pharmacological effects?

  • Rodent OA models : Anterior cruciate ligament transection (ACLT) in rats, followed by glucuronide administration and histopathological/µCT analysis of joint tissues .
  • Hepatic impairment models : Compare glucuronide accumulation in rats with fatty hepatosis (e.g., bilirubin glucuronide transport studies in ).
  • Renal impairment studies : Assess glucuronide clearance using bilateral nephrectomy models, as demonstrated for dolutegravir glucuronide in .

Q. How can researchers differentiate between Phase I and Phase II metabolites in complex matrices?

  • Hydrophilic interaction chromatography (HILIC) : Separate polar glucuronides from non-polar Phase I metabolites .
  • Neutral loss scanning : Monitor m/z transitions specific to glucuronide fragmentation (e.g., loss of 176 Da) .
  • Enzyme-specific inhibition : Use β-glucuronidase or sulfatase to hydrolyse conjugates and confirm metabolite identity .

Methodological Challenges and Solutions

Q. What strategies mitigate variability in glucuronide quantification during large-scale cohort studies?

  • Automated SPE systems : Reduce human error in sample preparation .
  • Stable isotope-labeled internal standards : Compensate for ion suppression/enhancement in LC-MS/MS .
  • Cross-laboratory harmonization : Validate methods using shared reference materials (e.g., NIST standards) .

Q. How can Bayesian analysis improve the interpretation of glucuronide tracer studies?

  • Apply Markov chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis fluxes from ²H-glucuronide enrichment data .
  • Use operator-independent algorithms to analyze NMR or MS datasets, reducing subjective bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.